

# Technical Guide: Spectroscopic Characterization of 2-Isopropylanisole

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## Compound of Interest

Compound Name: 2-Isopropylanisole

CAS No.: 2944-47-0

Cat. No.: B1582576

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## Executive Summary

This technical guide provides a comprehensive spectroscopic profile of **2-Isopropylanisole** (CAS: 2944-47-0), a critical intermediate in the synthesis of terpenoids and pharmaceutical agents. Designed for analytical chemists and process engineers, this document synthesizes verified experimental data (NMR, IR, MS) with mechanistic insights into fragmentation patterns and signal assignments. The guide prioritizes reproducibility, offering validated protocols for sample preparation and synthesis.

## Molecular Profile & Structural Context[1][2][3][4][5][6][7][8][9][10]

Property	Detail
IUPAC Name	1-methoxy-2-(propan-2-yl)benzene
Common Synonyms	o-Isopropylanisole; 2-Isopropylphenyl methyl ether
Molecular Formula	
Molecular Weight	150.22 g/mol
Structural Feature	Ortho-substituted anisole; steric interaction between the methoxy and isopropyl groups influences spectral resolution.

## Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][6][11][12][13]

The NMR data presented below reflects the steric and electronic influence of the isopropyl group at the ortho position. The proximity of the bulky isopropyl group to the methoxy substituent results in specific shielding/deshielding effects compared to para isomers.

### Proton ( ) NMR Data

Conditions: 400 MHz,

, TMS internal standard (

0.00).

Chemical Shift ( , ppm)	Multiplicity	Integration	Coupling ( , Hz)	Assignment	Structural Insight
7.20 - 7.13	Multiplet	2H	-	Ar-H (3, 5)	Overlapping signals typical of ortho-disubstituted systems.
6.91	Triplet (td)	1H		Ar-H (4)	Para to isopropyl; shielded relative to H-3/H-5.
6.81	Doublet	1H		Ar-H (6)	Ortho to methoxy; strongly shielded by electron donation (+M effect).
3.83	Singlet	3H	-		Characteristic methoxy resonance; deshielded by oxygen.
3.33	Septet	1H			Methine proton; splitting indicates coupling to 6 equivalent methyl protons.[1]

1.21 - 1.24

Doublet

6H

Geminal  
dimethyls;  
distinct  
doublet.

## Carbon ( ) NMR Data

Conditions: 100 MHz,

.

Chemical Shift ( , ppm)	Carbon Type	Assignment	Electronic Environment
156.7	Quaternary (C)	C-1 (Ar-O)	Highly deshielded due to direct attachment to Oxygen (IpsO).
136.9	Quaternary (C)	C-2 (Ar-iPr)	Deshielded by alkyl substitution; ortho to methoxy.
126.5	Methine (CH)	C-3	Aromatic ring carbon. [1]
125.9	Methine (CH)	C-5	Aromatic ring carbon. [1]
120.5	Methine (CH)	C-4	Para to isopropyl group.
110.2	Methine (CH)	C-6	Ortho to methoxy; electron-rich due to resonance.
55.2	Methyl ( )		Methoxy carbon.
26.6	Methine (CH)		Isopropyl methine.
22.6	Methyl ( )		Isopropyl methyls (equivalent).

“

*Technical Note: The chemical shift of C-1 (156.7 ppm) confirms the preservation of the ether linkage. The significant separation between the methoxy methyl (55.2 ppm) and isopropyl methyls (22.6 ppm) allows for rapid purity assessment during synthesis.*

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## Mass Spectrometry (MS) & Fragmentation Logic

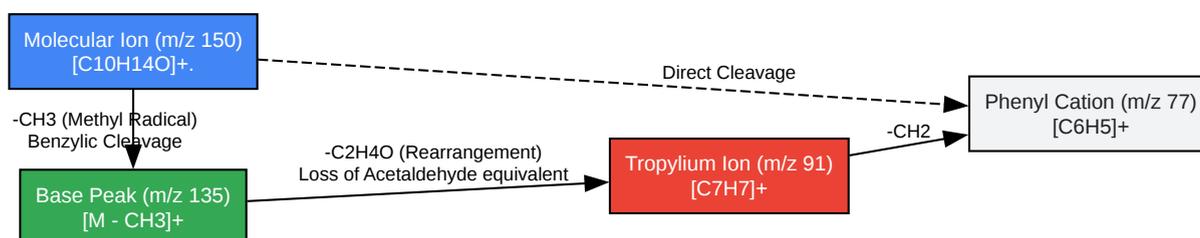
The mass spectrum of **2-isopropylanisole** is dominated by alkyl cleavage driven by the stability of the resulting carbocations.

Ionization Mode: Electron Impact (EI), 70 eV.

m/z	Intensity	Ion Type	Fragment Structure	Mechanism
150	~30%			Molecular Ion.
135	100% (Base)			Loss of Methyl ( ). Cleavage of the isopropyl group to form a stabilized benzylic cation.
119	~5-10%			Loss of Methoxy ( ).
105	~25%			Further alkyl fragmentation.
91	~15%		Tropylium Ion	Rearrangement of the benzyl cation; diagnostic for alkylbenzenes.
77	~10%		Phenyl Cation	Complete substituent loss.

## Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway leading to the base peak and secondary ions.



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Figure 1: Primary mass spectrometry fragmentation pathway for **2-Isopropylanisole** showing the dominant methyl loss.

## Infrared (IR) Spectroscopy

The IR spectrum serves as a "fingerprint" for the ortho-substitution pattern and the ether functionality.

Wavenumber ( )	Vibration Mode	Functional Group	Notes
2960 - 2870	C-H Stretch	Alkyl (Isopropyl/Methyl)	Strong intensity due to high aliphatic H count.
1600, 1585, 1495	C=C Stretch	Aromatic Ring	"Breathing" modes; doublet near 1600 is typical for anisoles.
1240	C-O Stretch	Aryl Alkyl Ether	Asymmetric stretch. Very strong, diagnostic band.
1030	C-O Stretch	Aryl Alkyl Ether	Symmetric stretch.
750	C-H Bend	Ortho-substituted Benzene	Out-of-plane (oop) bending; diagnostic for 1,2-substitution.

## Experimental Protocols

### Synthesis: Methylation of 2-Isopropylphenol

This protocol describes the standard conversion of 2-isopropylphenol to **2-isopropylanisole** via O-methylation.

Reagents:

- 2-Isopropylphenol (1.0 eq)[2]
- Dimethyl Sulfate (DMS) (1.1 eq) [Caution: Potent Alkylating Agent]
- Sodium Hydroxide (NaOH) (1.2 eq, aq. solution)
- Solvent: Acetone or Water/DCM biphasic system.

Workflow:

- Dissolution: Dissolve 2-isopropylphenol in acetone. Add aqueous NaOH dropwise at 0°C.
- Alkylation: Add Dimethyl Sulfate slowly to maintain temperature <10°C.
- Reflux: Heat to reflux (approx. 60°C) for 2-4 hours. Monitor via TLC (Silica, Hexane:EtOAc 9:1).
- Quench: Cool to room temperature. Add water to destroy excess DMS.
- Extraction: Extract with Dichloromethane ( ). Wash organic layer with water and brine.
- Purification: Dry over , filter, and concentrate. Purify via vacuum distillation (bp ~198-200°C @ 760 mmHg).

### Analytical Sample Preparation (NMR)

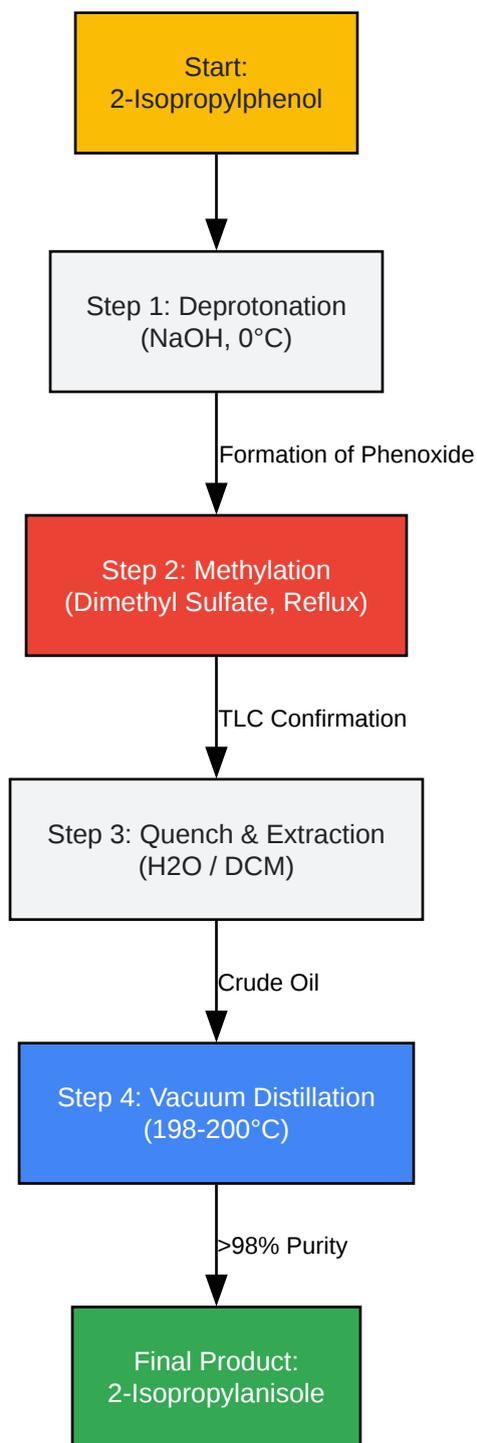
To ensure the reproducibility of the chemical shifts listed in Section 2:

- Solvent: Use

(99.8% D) containing 0.03% v/v TMS.

- Concentration: Dissolve 10-15 mg of analyte in 0.6 mL solvent.
- Filtration: Filter through a cotton plug in a Pasteur pipette to remove suspended solids (e.g., drying agents) that cause line broadening.
- Shimming: Optimize Z1 and Z2 shims until the TMS signal half-width is <0.5 Hz.

## Visualization: Synthesis Workflow



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Figure 2: Step-by-step synthetic workflow for the production of **2-Isopropylanisole**.

## References

- Fisher Scientific. (n.d.). **2-Isopropylanisole**, 98% Product Specification. Retrieved January 30, 2026, from [[Link](#)]
- Secinti, H., et al. (2014). Total Syntheses of Multicaulins via Oxidative Photocyclization of Stilbenes. *Journal of Natural Products*, 77(9), 2134-2137. (Source of <sup>13</sup>C NMR assignments).
- National Institute of Standards and Technology (NIST). (n.d.). **2-Isopropylanisole** Mass Spectrum. NIST Chemistry WebBook, SRD 69.

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